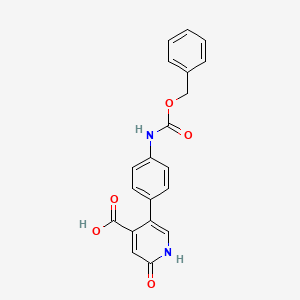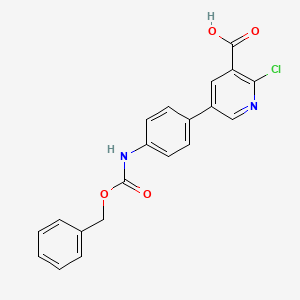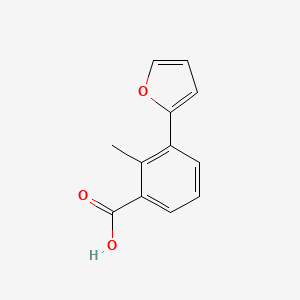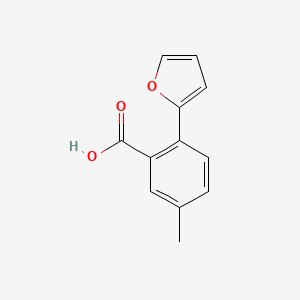
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% (4-FHB) is an aromatic compound derived from benzoic acid. It is a natural product, widely distributed in plants, and has been studied for its potential applications in medicine and chemistry. 4-FHB is a valuable compound for its unique properties and potential medicinal applications.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% has been studied for its potential applications in medicine and chemistry. In medicine, 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% has been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidative activities. In chemistry, 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% has been studied for its potential applications in the synthesis of other compounds, such as polymers, dyes, and drugs.
Wirkmechanismus
The exact mechanism of action of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% is still not fully understood. However, it is believed that 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% exerts its effects by modulating the activity of enzymes involved in the metabolism of fatty acids and other molecules. It is also believed to have an antioxidant effect, which may be related to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% have been studied in a variety of animal models. Studies have shown that 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% can reduce inflammation and oxidative stress, as well as modulate the activity of enzymes involved in the metabolism of fatty acids and other molecules. It has also been shown to have anti-cancer, anti-inflammatory, and anti-oxidative activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% is a relatively safe and stable compound, making it ideal for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% is not water-soluble, which may limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% are vast, and further research is needed to fully explore its potential. Possible future directions include further investigation of its anti-inflammatory, anti-cancer, and anti-oxidative activities, as well as its potential applications in the synthesis of other compounds. Additionally, further research could explore the potential of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% as an antioxidant and its ability to modulate the activity of enzymes involved in the metabolism of fatty acids and other molecules.
Synthesemethoden
4-(Furan-2-yl)-3-hydroxybenzoic acid, 95% can be synthesized by several different methods. The most common method is the Fischer esterification reaction, which involves the reaction of benzoic acid with furfuryl alcohol in the presence of sulfuric acid. This method is simple and efficient, and produces a high yield of 4-(Furan-2-yl)-3-hydroxybenzoic acid, 95%. Other methods include the reaction of furfuryl alcohol with 4-hydroxybenzoic acid, as well as the reaction of furfuryl alcohol with paraformaldehyde and hydrochloric acid.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTJYTGTXHXJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688504 |
Source


|
| Record name | 4-(Furan-2-yl)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-76-4 |
Source


|
| Record name | 4-(Furan-2-yl)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)


![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)








